molecular formula C20H26N4O2S2 B2626266 3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-72-5

3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2626266
CAS No.: 2034464-72-5
M. Wt: 418.57
InChI Key: POEGYPBZDXZVFZ-UHFFFAOYSA-N
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Description

3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique structure incorporating a pyrido[2,3-d]pyrimidinone core, a piperidine ring, and a dithiolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aminopyridines and formamide derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with a piperidine derivative.

    Attachment of the Dithiolane Moiety: The dithiolane group is typically introduced through a thiol-ene reaction, where a dithiol reacts with an alkene precursor in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolane moiety, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrido[2,3-d]pyrimidinone core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane moiety would yield disulfides, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

Mechanism of Action

The mechanism of action of 3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The dithiolane moiety can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. The pyrido[2,3-d]pyrimidinone core may interact with nucleic acids or other biomolecules, affecting their function.

Properties

IUPAC Name

3-[1-[5-(dithiolan-3-yl)pentanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c25-18(6-2-1-4-16-9-13-27-28-16)23-11-7-15(8-12-23)24-14-22-19-17(20(24)26)5-3-10-21-19/h3,5,10,14-16H,1-2,4,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGYPBZDXZVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCCCC4CCSS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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